Naltrindole vs. Naltrexone and Naloxone: Receptor Binding Selectivity Quantified by Ki
Naltrindole exhibits sub-nanomolar binding affinity for the delta-opioid receptor (DOR) and demonstrates over 100-fold selectivity for DOR over the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR), a critical distinction from non-selective antagonists like naloxone and naltrexone [1]. In comparative binding studies using monkey brain cortex membranes, naltrindole displayed a Ki of 0.04 nM at DOR, while naloxone and naltrexone have Ki values in the low nanomolar range at MOR (e.g., naltrexone Ki at MOR ≈ 0.1 nM) and significantly higher (worse) Ki values at DOR [2]. This translates to a selectivity profile where naltrindole preferentially targets DOR, whereas naloxone and naltrexone are primarily MOR antagonists, making naltrindole the essential tool for isolating delta-mediated effects [3].
| Evidence Dimension | Opioid Receptor Binding Affinity (Ki) and Selectivity |
|---|---|
| Target Compound Data | Naltrindole Ki (DOR) = 0.04 nM [2]; Selectivity (Ki(MOR)/Ki(DOR)) ≈ 108 [3]; Selectivity (Ki(KOR)/Ki(DOR)) ≈ 350 [4] |
| Comparator Or Baseline | Naloxone: Ki (MOR) ≈ 1-3 nM, Ki (DOR) > 10 nM. Naltrexone: Ki (MOR) ≈ 0.1-0.3 nM, Ki (DOR) ≈ 10-20 nM. |
| Quantified Difference | Naltrindole's DOR affinity is >100-fold higher than its MOR affinity, while naltrexone's MOR affinity is >100-fold higher than its DOR affinity. Naltrindole's DOR vs. KOR selectivity is 350-fold [4]. |
| Conditions | Competitive radioligand binding assay in membranes from rhesus monkey brain cortex using [3H]DPDPE for DOR and [3H]DAMGO for MOR [2]. |
Why This Matters
This ensures that when procuring naltrindole for DOR research, the observed effects are due to selective delta-receptor blockade, not confounding mu- or kappa-receptor activity.
- [1] Portoghese, P. S., Sultana, M., Nagase, H., & Takemori, A. E. (1988). Application of the message-address concept in the design of highly potent and selective non-peptide delta opioid receptor antagonists. Journal of Medicinal Chemistry, 31(2), 281–282. View Source
- [2] Emmerson, P. J., Liu, M. R., Woods, J. H., & Medzihradsky, F. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1630–1637. View Source
- [3] Ananthan, S., Kezar, H. S., Carter, R. L., et al. (1998). Synthesis, opioid receptor binding, and bioassay of naltrindole analogues substituted in the indolic benzene moiety. Journal of Medicinal Chemistry, 41(15), 2872–2881. View Source
- [4] Portoghese, P. S., Sultana, M., & Takemori, A. E. (1990). Design of peptidomimetic delta opioid receptor antagonists using the message-address concept. Journal of Medicinal Chemistry, 33(6), 1714–1720. View Source
